WYE 687 dihydrochloride exerts its biological effects by inhibiting the kinase activity of both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2). [] It achieves this by competing with ATP for binding to the kinase domain of mTOR. [] This inhibition disrupts downstream signaling pathways regulated by mTORC1 and mTORC2, ultimately leading to reduced cell proliferation, induction of cell cycle arrest, and in some cases, apoptosis. [] WYE 687 dihydrochloride has been shown to block the phosphorylation of key mTORC1 and mTORC2 substrates, including p70S6K (ribosomal protein S6 kinase) and AKT (protein kinase B), respectively. []
WYE 687 dihydrochloride has demonstrated promising anti-cancer activity in preclinical studies using various cancer cell lines and animal models. [, , , ] It has shown efficacy in inhibiting the growth of renal cell carcinoma, [] acute myeloid leukemia, [] and chordoma. [] Studies have highlighted its potential to overcome resistance to rapamycin, a first-generation mTOR inhibitor, suggesting it may be effective in a broader range of cancers. []
WYE 687 dihydrochloride has been used as a tool to investigate the role of the mTOR signaling pathway in ovarian cell functions, such as proliferation, apoptosis, and steroidogenesis. [] Researchers have employed WYE 687 dihydrochloride to dissect the specific contributions of mTORC1 and mTORC2 in mediating the effects of hormones like FSH on ovarian cells. []
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6